N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE
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Overview
Description
N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE is a complex organic compound with the molecular formula C16H21N3O3S2. This compound is characterized by the presence of a piperidine ring, a benzothiazole moiety, and a butanamide group.
Scientific Research Applications
N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE typically involves multiple steps. One common method includes the reaction of 6-chloro-1,3-benzothiazole with piperidine-1-sulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with butanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the benzothiazole ring.
Mechanism of Action
The mechanism of action of N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of dihydropteroate synthase, an enzyme involved in folate biosynthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
- N-[6-(1-Piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
- N-[6-(1-Piperidinylsulfonyl)-1,3-benzothiazol-2-yl]propionamide
- N-[6-(1-Piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isobutyramide
Uniqueness
N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine-sulfonyl moiety is particularly significant for its biological activity, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-2-6-15(20)18-16-17-13-8-7-12(11-14(13)23-16)24(21,22)19-9-4-3-5-10-19/h7-8,11H,2-6,9-10H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKXNOUYGDWBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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